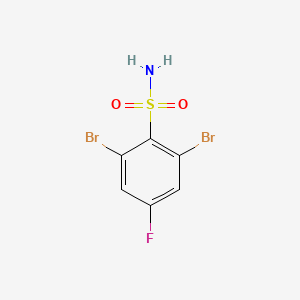
Ethyl 4-amino-2,3-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of ethyl 4-nitro-2,3-dimethylbenzoate using a reducing agent like iron powder in the presence of hydrochloric acid. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Ethyl 4-nitro-2,3-dimethylbenzoate.
Reduction: Ethyl 4-amino-2,3-dimethylbenzyl alcohol.
Substitution: Ethyl 4-halo-2,3-dimethylbenzoate or ethyl 4-alkylamino-2,3-dimethylbenzoate.
Applications De Recherche Scientifique
Ethyl 4-amino-2,3-dimethylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: It is used as a standard or reagent in analytical techniques such as chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2,3-dimethylbenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the ester group can enhance lipophilicity, facilitating membrane penetration.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3,5-dimethylbenzoate: Similar structure but different substitution pattern on the benzene ring.
This compound: Similar structure but different functional groups.
This compound: Similar structure but different ester groups.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-amino-2,3-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDKBLHDBXHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)
![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)
![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)
![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)
